

An In-depth Technical Guide to Eudragit® for Enteric Coating

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Compound of Interest

Compound Name: Eudragits

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Introduction: The Role of Eudragit® in Enteric Drug Delivery

Enteric coating is a critical formulation strategy in the pharmaceutical industry, designed to protect acid-labile active pharmaceutical ingredients (APIs) from the harsh, low-pH environment of the stomach or to prevent gastric irritation from certain drugs.[1][2] This targeted delivery approach ensures that the drug is released in the neutral to alkaline environment of the small intestine, where absorption is optimal. For over six decades, Eudragit® polymers, which are copolymers derived from acrylic and methacrylic acids, have been the gold standard for achieving reliable, pH-dependent enteric protection.[2]

These synthetic polymers offer significant advantages, including batch-to-batch consistency and the ability to precisely control the pH at which the coating dissolves, allowing for targeted drug release in specific regions of the gastrointestinal (GI) tract, from the duodenum to the colon.[1][2] This guide provides a comprehensive technical overview of Eudragit® polymers, covering their chemistry, formulation principles, application processes, and evaluation methodologies.

Eudragit® Polymers: Chemistry and Grades

Eudragit® polymers are anionic copolymers based on methacrylic acid and its esters (e.g., ethyl acrylate or methyl methacrylate).^{[1][3]} The key to their enteric functionality lies in the carboxylic acid groups (-COOH) within the polymer backbone.^[4] The ratio of these free carboxyl groups to the ester groups determines the pH at which the polymer becomes soluble.^[3]

In the acidic environment of the stomach (pH 1-3), the carboxylic acid groups remain protonated (non-ionized), rendering the polymer insoluble and the coating intact.^[1] Upon transit to the higher pH of the small intestine (pH > 5.5), the carboxylic groups ionize to form carboxylate salts (-COO⁻), leading to electrostatic repulsion between the polymer chains, subsequent swelling, and eventual dissolution of the coating.^[1]

Different grades of Eudragit® are available to target specific regions of the GI tract, each characterized by a distinct dissolution pH. The most common grades for enteric coating can be supplied as aqueous dispersions, organic solutions, or powders.^[2]

Table 1: Key Eudragit® Grades for Enteric Coating

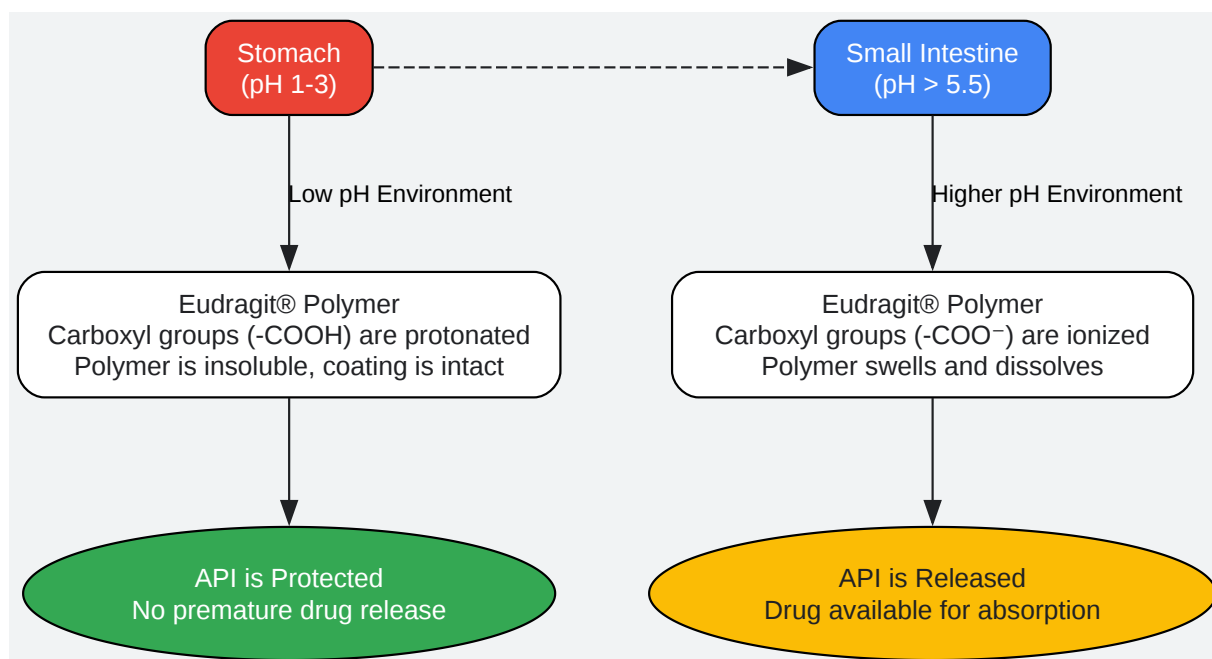
Eudragit® Grade	Polymer Composition	Dissolution pH	Target Release Site
Eudragit® L 30 D-55	Methacrylic Acid - Ethyl Acrylate Copolymer (1:1)	> 5.5	Duodenum
Eudragit® L 100-55	Methacrylic Acid - Ethyl Acrylate Copolymer (1:1)	> 5.5	Duodenum
Eudragit® L 100	Methacrylic Acid - Methyl Methacrylate Copolymer (1:1)	> 6.0	Jejunum
Eudragit® S 100	Methacrylic Acid - Methyl Methacrylate Copolymer (1:2)	> 7.0	Ileum / Colon
Eudragit® FS 30 D	Methacrylic Acid - Methyl Acrylate - Methyl Methacrylate Copolymer	> 7.0	Colon

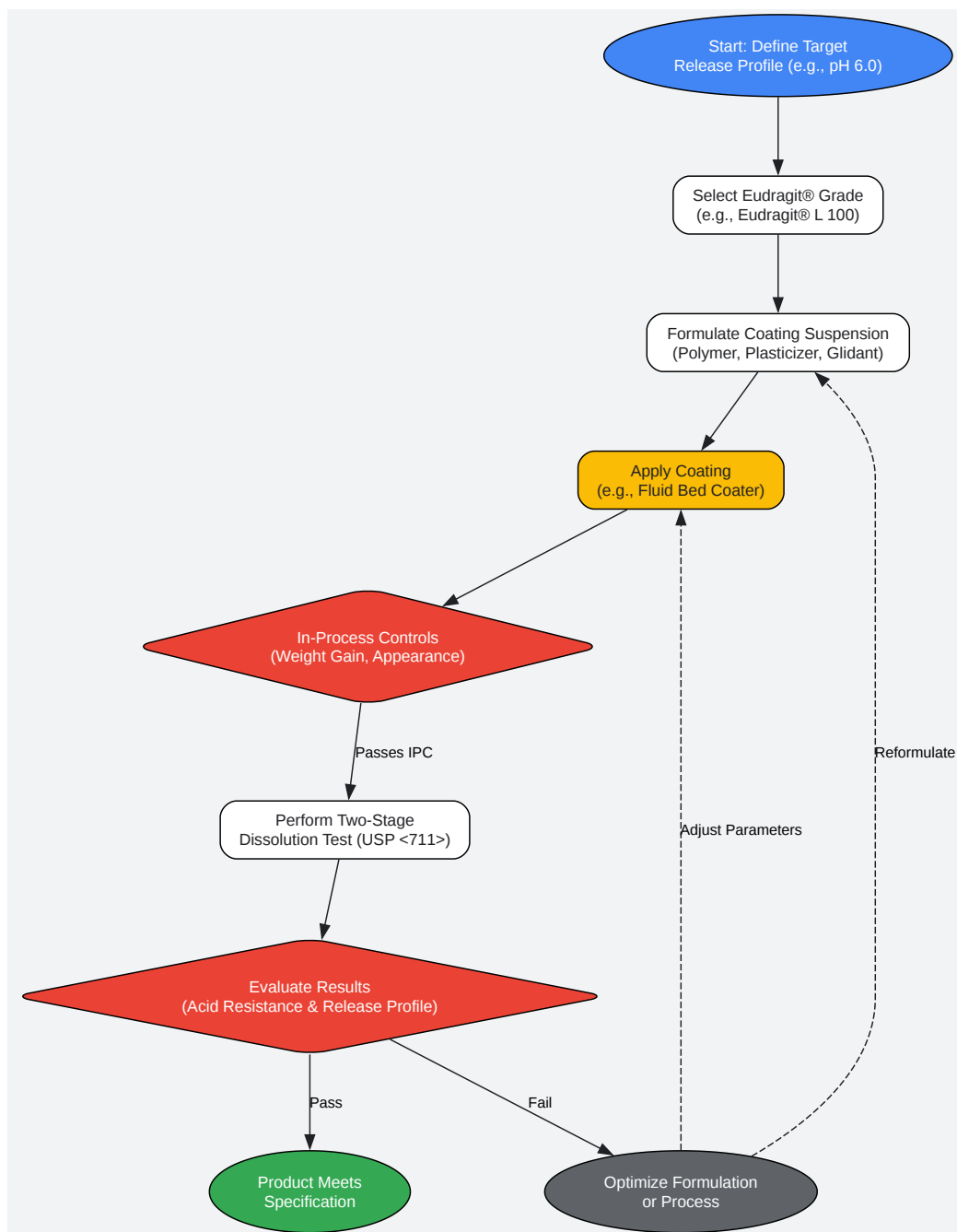
Source: Evonik Health Care, various technical datasheets.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

These grades can be blended in various ratios to fine-tune the dissolution profile for intermediate pH values, offering high precision in drug targeting.[\[1\]](#)[\[2\]](#)

Mechanism of pH-Dependent Enteric Release

The functionality of a Eudragit® enteric coat is a direct result of its chemical structure and the physiological pH gradient of the GI tract. The process can be visualized as a pH-triggered switch.





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